molecular formula C12H7F6NS B2618433 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole CAS No. 1965304-63-5

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole

Cat. No.: B2618433
CAS No.: 1965304-63-5
M. Wt: 311.25
InChI Key: RNCNSKZKPVMCQZ-UHFFFAOYSA-N
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Description

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of Substituents: The methyl and trifluoromethyl groups can be introduced via electrophilic substitution reactions using reagents like methyl iodide and trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: Such as Lewis acids to facilitate the cyclization and substitution reactions.

    Purification Techniques: Including crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Introduction of various functional groups at the thiazole ring.

Scientific Research Applications

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole has several applications in scientific research:

    Medicinal Chemistry: As a potential pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

    Biological Studies: As a probe to study biochemical pathways and interactions.

    Industrial Applications: In the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylthiazole: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    5-Trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NS/c1-6-9(12(16,17)18)20-10(19-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNSKZKPVMCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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